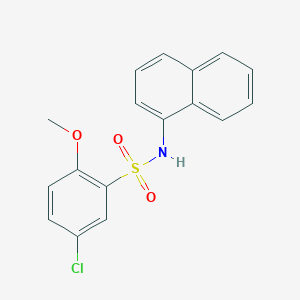
4-{3-nitroanilino}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-nitroanilino}-2H-chromen-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of coumarin, which is a naturally occurring compound found in many plants. The unique structure of 4-{3-nitroanilino}-2H-chromen-2-one makes it an attractive candidate for use in various research applications.
Wissenschaftliche Forschungsanwendungen
4-{3-nitroanilino}-2H-chromen-2-one has a wide range of potential applications in scientific research. One of the most promising applications is in the field of fluorescence imaging. This compound has been shown to have strong fluorescent properties, which make it an ideal candidate for use in imaging studies. It can be used to label various cellular structures and proteins, allowing for the visualization of these structures in live cells.
Another potential application of 4-{3-nitroanilino}-2H-chromen-2-one is in the development of new drugs. This compound has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat these conditions. Additionally, it has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 4-{3-nitroanilino}-2H-chromen-2-one is not fully understood. However, it is thought to work by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-nitroanilino}-2H-chromen-2-one are diverse and depend on the specific application. As mentioned earlier, this compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the treatment of various diseases. It has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{3-nitroanilino}-2H-chromen-2-one is its strong fluorescent properties, which make it an ideal candidate for use in imaging studies. Additionally, its anti-inflammatory, anti-tumor, and antimicrobial properties make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are many future directions for research on 4-{3-nitroanilino}-2H-chromen-2-one. One area of research could be focused on understanding the mechanism of action of this compound. This could involve further studies on its effects on various enzymes and signaling pathways in cells. Another area of research could be focused on developing new drugs based on the structure of this compound. This could involve modifying the structure of the compound to enhance its anti-inflammatory, anti-tumor, and antimicrobial properties. Finally, further research could be focused on the use of this compound in imaging studies. This could involve developing new imaging techniques that utilize the strong fluorescent properties of this compound.
Synthesemethoden
The synthesis of 4-{3-nitroanilino}-2H-chromen-2-one involves the reaction of 3-nitroaniline with coumarin in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of the product is typically high, and the purity can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Molekularformel |
C15H10N2O4 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
4-(3-nitroanilino)chromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-9-13(12-6-1-2-7-14(12)21-15)16-10-4-3-5-11(8-10)17(19)20/h1-9,16H |
InChI-Schlüssel |
WPFJVRWSJCBASD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



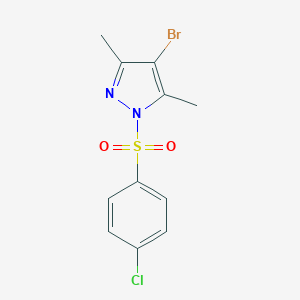
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
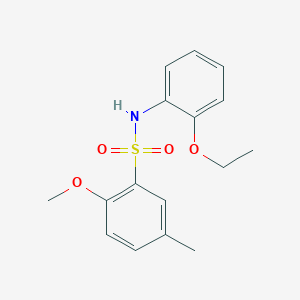
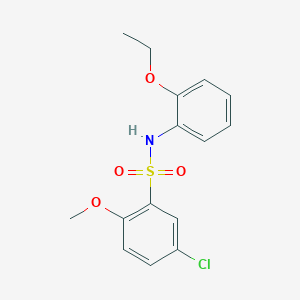
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
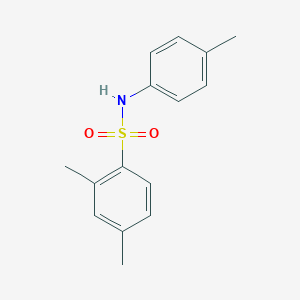





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

